2,2',6,6'-Tetranitro-1,1'-biphenyl
Description
2,2',6,6'-Tetranitro-1,1'-biphenyl (CAS: 2217-54-1) is a nitro-substituted biphenyl derivative characterized by four nitro groups symmetrically positioned at the 2, 2', 6, and 6' positions of the biphenyl backbone. Its molecular formula is C₁₂H₆N₄O₈, with a molecular weight of 340.20 g/mol. The InChIKey (FBVPTHLEHALHAX-UHFFFAOYSA-N) confirms its structural uniqueness .
Properties
CAS No. |
2217-54-1 |
|---|---|
Molecular Formula |
C12H6N4O8 |
Molecular Weight |
334.20 g/mol |
IUPAC Name |
2-(2,6-dinitrophenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8/c17-13(18)7-3-1-4-8(14(19)20)11(7)12-9(15(21)22)5-2-6-10(12)16(23)24/h1-6H |
InChI Key |
FBVPTHLEHALHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
6,6′-Dimethoxy-2,2′,3,3′,5-pentanitro-1,1′-biphenyl (CAS: Unspecified)
- Structure : Features five nitro groups and two methoxy (-OCH₃) substituents.
- Properties: Methoxy groups are electron-donating, reducing nitration reactivity compared to the purely nitro-substituted biphenyl.
- Applications : Studied for chiral materials and asymmetric catalysis due to steric hindrance from substituents .
2,2',6,6'-Tetramethyl-1,1'-biphenyl (CAS: 4036-43-5)
- Structure : Methyl (-CH₃) groups replace nitro substituents.
- Properties: Lower molecular weight (210.31 g/mol), higher volatility, and non-explosive behavior. Used as a precursor in organic synthesis .
- Key Difference: Methyl groups enhance solubility in non-polar solvents, unlike the polar nitro-substituted analog .
2,2',6,6'-Tetrachloro-1,1'-biphenyl (PCB-054, CAS: 15968-05-5)
- Structure : Chlorine atoms replace nitro groups.
- Properties : A polychlorinated biphenyl (PCB) with environmental persistence and toxicity. Molecular weight: 292.00 g/mol.
- Regulatory Status : Banned under the Stockholm Convention due to bioaccumulation risks, contrasting with the tetranitro compound’s primary hazard profile (explosivity) .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|
| 2,2',6,6'-Tetranitro-1,1'-biphenyl | 340.20 | -NO₂ (4) | High density, explosive, low solubility |
| 6,6′-Dimethoxy-pentanitro-biphenyl | ~470.25* | -NO₂ (5), -OCH₃ (2) | Moderate stability, chiral applications |
| 2,2',6,6'-Tetramethyl-biphenyl | 210.31 | -CH₃ (4) | Volatile, non-reactive |
| PCB-054 | 292.00 | -Cl (4) | Persistent organic pollutant |
*Estimated based on structural similarity.
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